molecular formula C19H19ClN4O3 B2428071 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775403-23-0

2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No.: B2428071
CAS No.: 1775403-23-0
M. Wt: 386.84
InChI Key: MMGMAZKMRYAOBY-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12-21-17(22-27-12)16-15-8-3-2-4-9-23(15)19(26)24(18(16)25)11-13-6-5-7-14(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGMAZKMRYAOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN5O2C_{15}H_{16}ClN_5O_2, with a molecular weight of approximately 335.77 g/mol. Its structure includes a tetrahydropyrimido core fused with an oxadiazole moiety and a chlorobenzyl group. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole-containing compounds demonstrate strong bactericidal effects against various bacterial strains including Staphylococcus spp. and Escherichia coli . The mechanism of action is believed to involve interference with bacterial biofilm formation and disruption of cellular processes due to the presence of the oxadiazole ring .

2. Cytotoxic Activity

Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anti-cancer properties of this compound. Notably:

  • The compound exhibited significant cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective cell growth inhibition .
  • Further studies revealed that compounds bearing electron-withdrawing groups (like chlorine) demonstrated enhanced cytotoxicity compared to their counterparts without such groups .

3. Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been investigated:

  • Preliminary findings suggest that it may inhibit acetylcholinesterase (AChE) and urease , which are crucial in various physiological processes and disease mechanisms .

Case Studies and Research Findings

Study Focus Findings
Study A AntimicrobialStrong activity against Staphylococcus spp.; mechanism linked to biofilm disruption.
Study B CytotoxicityIC50 = 21.6 μM against MDA-MB-231; enhanced activity with electron-withdrawing groups.
Study C Enzyme InhibitionSignificant inhibition of AChE; implications for neurodegenerative diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety in the structure of 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione may enhance its efficacy against various bacterial strains. For instance, compounds similar to this have shown promising results against resistant strains of Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The oxadiazole derivatives are also being studied for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication mechanisms. Specifically, research into similar structures has demonstrated activity against viruses such as hepatitis C and influenza . The unique structural features of 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione may contribute to its effectiveness in this area.

Anti-inflammatory Effects

Compounds with similar structural frameworks have been evaluated for their anti-inflammatory properties. The presence of the pyrimidine and oxadiazole rings may play a crucial role in modulating inflammatory pathways. For example, studies on related compounds have indicated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Table 1: Structure-Activity Relationship Insights

Compound StructureActivity TypeKey Findings
Oxadiazole DerivativeAntimicrobialEffective against resistant bacterial strains
Pyrimidine DerivativeAntiviralInhibitory effects on viral replication
Mixed MoietyAnti-inflammatorySignificant COX inhibition observed

Understanding the structure-activity relationship of this compound can guide further modifications to enhance its pharmacological properties.

Case Study 1: Antiviral Screening

In a recent study focusing on oxadiazole derivatives similar to 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione:

  • Objective : To evaluate antiviral activity against hepatitis C.
  • Results : Compounds showed EC50 values in the nanomolar range indicating strong antiviral potential .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects:

  • Objective : To determine COX enzyme inhibition.
  • Results : The compound exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

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